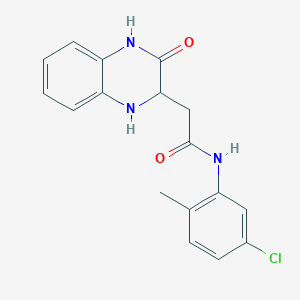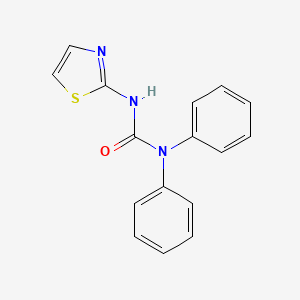![molecular formula C19H20BrNO B12490199 4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B12490199.png)
4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenylcyclopentylmethyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide typically involves the reaction of 4-bromobenzoic acid with (1-phenylcyclopentyl)methylamine. The reaction is carried out in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) to form the desired benzamide product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (Pd(0)) and aryl boronic acids are employed in the presence of a base such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the amide group.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Reduction Reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and protein functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-cyclopentyl-3-methylbenzamide
- 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide
Uniqueness
4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide is unique due to its specific structural features, such as the phenylcyclopentylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H20BrNO |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)18(22)21-14-19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) |
Clave InChI |
ZDQRVLUTSAQGKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12490140.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B12490144.png)
![N-cyclohexyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12490146.png)
![3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol](/img/structure/B12490151.png)
![3-{[(Benzylsulfanyl)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12490155.png)
![N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B12490157.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12490164.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide](/img/structure/B12490176.png)
![Methyl 5-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490183.png)


![2-(4-chlorophenoxy)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490197.png)
![N-(2-chlorophenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12490206.png)
